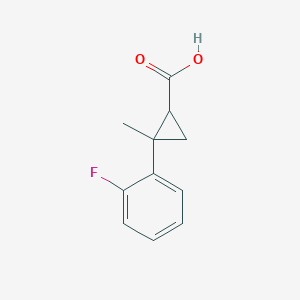

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-11(6-8(11)10(13)14)7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVZNENRYLPASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Highly Basic Reagents and Cyclopropyl Carboxylic Acid (Preferred Method)

A highly efficient and industrially viable method involves the reaction of 2-(2-fluorophenyl) acetic acid with methyl cyclopropane carboxylic acid in the presence of a strong base such as sodium hydride or sodium methylate. This method offers high yield, cost-effectiveness, and environmental advantages over traditional Grignard-based methods.

- Step 1: Deprotonation of 2-(2-fluorophenyl) acetic acid with a strong base (e.g., sodium hydride) in an anhydrous solvent such as tetrahydrofuran (THF) or methanol.

- Step 2: Addition of methyl cyclopropane carboxylic acid to the reaction mixture.

- Step 3: Stirring at controlled temperatures (10–40 °C) for 6–24 hours.

- Step 4: Quenching excess base with ammonium chloride solution, followed by extraction and purification.

| Parameter | Conditions/Results |

|---|---|

| Starting material | 2-(2-fluorophenyl) acetic acid (10.0 g) |

| Base | Sodium hydride (3.9 g) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | 10 °C (addition), then 30 °C (stirring) |

| Reaction time | 10 hours |

| Methyl cyclopropane carboxylic acid | 7.0 mL (1.07 eq) |

| Yield | 93.5% |

| Product | 1-cyclopropyl-2-(2-fluorophenyl) ethyl ketone (intermediate) |

This intermediate can be further oxidized or functionalized to yield the target this compound.

- High yield (up to 93.5%).

- Use of stable, inexpensive reagents.

- Environmentally friendly due to water-soluble byproducts (e.g., sodium chloride).

- Avoids use of hazardous reagents like cyclopropanecarbonitrile or isopropylmagnesium chloride.

Comparison with Grignard Reaction-Based Methods

Traditional methods involve Grignard reagents such as (2-fluorobenzyl)magnesium chloride reacting with cyclopropanecarbonitrile to form cyclopropyl ketones. However, these methods suffer from:

- Moderate yields (~72%).

- Use of toxic solvents like ether.

- Formation of hazardous byproducts (e.g., prussic acid derivatives).

- Difficult post-reaction purification due to insoluble magnesium salts.

- High cost and instability of Grignard reagents.

Reaction Conditions and Optimization

| Parameter | Optimal Range/Conditions | Notes |

|---|---|---|

| Base | Sodium hydride, sodium methylate, sodium tert-butoxide | Highly basic, stable, inexpensive |

| Solvent | THF, methanol, toluene, benzene, hexane, or mixtures | Ether and substituted benzenes preferred |

| Temperature | 10–40 °C | Controlled to avoid side reactions |

| Reaction time | 6–24 hours | Typically 10–15 hours for completion |

| Molar ratios | Base: 1–5 equivalents; Acid: 1–1.1 equivalents | Precise stoichiometry enhances yield |

Summary Table of Representative Preparation Routes

| Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium hydride + methyl cyclopropane carboxylic acid in THF | 10 °C to 30 °C, 10 h stirring | 93.5 | High yield, environmentally friendly, cost-effective | Requires anhydrous conditions |

| Sodium methylate + methyl cyclopropane carboxylic acid in methanol | 10 °C to 30 °C, 10 h stirring | 81.3 | Good yield, simpler solvent system | Slightly lower yield than NaH |

| Grignard reaction with cyclopropanecarbonitrile | (2-fluorobenzyl)magnesium chloride, ether solvent | ~72 | Established method | Toxic reagents, hazardous byproducts, costly |

| Isopropylmagnesium chloride + 2-(2-fluorophenyl) acetic acid | Benzene/THF, strict anhydrous and oxygen-free conditions | Moderate | Moderate yield | Expensive, difficult purification, environmental concerns |

Research and Industrial Relevance

The improved preparation methods using highly basic reagents such as sodium hydride or sodium methylate have been patented and demonstrated to provide superior yields and environmental profiles. These methods are critical for the synthesis of intermediates used in pharmaceutical compounds like prasugrel, where this compound or its ketone derivatives serve as key building blocks.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses :

Research indicates that derivatives of cyclopropane carboxylic acids exhibit various biological activities, including anti-inflammatory and analgesic properties. The fluorine atom in 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid may enhance these effects due to its electronegative nature, which can influence the compound's interaction with biological targets.

Case Study Example :

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of cyclopropane carboxylic acids and evaluated their anti-inflammatory activity. The findings suggested that compounds with fluorinated phenyl groups demonstrated improved potency compared to their non-fluorinated counterparts .

Organic Synthesis

Role as a Building Block :

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new pharmaceuticals.

Synthesis Pathway Example :

A common synthetic route involves the reaction of 2-fluorobenzyl halides with cyclopropanecarboxylic acid derivatives under basic conditions, leading to the formation of this compound .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence the behavior of cyclopropane carboxylic acids. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 4-trifluoromethyl group in increases molecular weight and lipophilicity compared to the 2-fluorophenyl analog.

- Steric Effects : The 2-methyl substituent in the target compound introduces steric hindrance, which may restrict rotational freedom and stabilize specific conformations for target engagement.

- Melting Points : The 4-chloro analog exhibits a well-defined melting point (104–106°C), suggesting crystalline stability, whereas the target compound’s data is lacking.

Stereochemical Considerations

Stereochemistry critically impacts biological activity. For example:

- (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid exhibits a high optical rotation ([α]D +120.6°), indicating enantioselective interactions with chiral environments .

The target compound’s stereochemical configuration is unspecified in the evidence, but enantiomeric pairs (e.g., cis vs. trans) would likely show divergent bioactivities.

Biological Activity

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid, with the CAS number 1251153-10-2, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a cyclopropane ring and a fluorophenyl group, suggests possibilities for diverse interactions with biological targets. This article reviews the compound's biological activity, supported by data tables, case studies, and recent research findings.

Research indicates that compounds with similar structures often interact with specific enzymes or receptors. For instance, the presence of the fluorine atom may enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding to target proteins.

Antiparasitic Activity

A significant study investigated the antiparasitic effects of related compounds against Trypanosoma brucei, the causative agent of sleeping sickness. Although specific data on this compound is limited, related compounds demonstrated effective inhibition at low micromolar concentrations. For example, a compound from a similar scaffold exhibited an EC50 value of 80 nM against T. b. brucei while showing low toxicity to mammalian cells (EC50 > 50 μM) . This suggests that this compound could possess similar properties.

In Vitro Studies

In vitro studies have shown that compounds with similar configurations can exhibit selective toxicity towards parasitic cells over human cells. A study highlighted that several analogs demonstrated sub-100 nM EC50 values in proliferation assays against T. b. brucei, indicating potential for further development .

Data Tables

| Compound Name | EC50 (μM) | Selectivity Ratio (Parasite/Human) | Notes |

|---|---|---|---|

| Compound A | 0.08 | >625 | Effective against T. b. brucei |

| Compound B | 0.5 | >100 | Moderate toxicity to MRC5 cells |

| This compound | TBD | TBD | Potential candidate for further studies |

Case Study 1: Screening for Antiparasitic Activity

A screening of various compounds for inhibition of Trypanosoma brucei proliferation revealed that modifications to the cyclopropane structure significantly impacted biological activity. The introduction of fluorine in aromatic systems was noted to enhance potency and selectivity .

Case Study 2: Metabolic Stability Assessment

In assessing metabolic stability, compounds similar to this compound were evaluated in mouse hepatic microsomal assays. Results indicated low intrinsic clearance rates, suggesting favorable metabolic profiles conducive for further pharmacokinetic studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid, and how are intermediates characterized?

- Methodology : The synthesis typically involves cyclopropanation of α,β-unsaturated precursors. For example, a modified Simmons-Smith reaction using Zn/Cu and diiodomethane under inert conditions generates the cyclopropane ring. Subsequent hydrolysis of ester intermediates (e.g., methyl or ethyl esters) yields the carboxylic acid. Key intermediates are characterized via -/-NMR to confirm cyclopropane ring formation and fluorine substitution patterns. HPLC (≥95% purity) is used for final product validation .

Q. How is stereochemical integrity maintained during the synthesis of cyclopropane derivatives like this compound?

- Methodology : Stereoselective synthesis employs chiral auxiliaries or catalysts (e.g., Rh(II)-carbenoid systems) to control cyclopropane ring geometry. Post-synthesis, X-ray crystallography or NOE NMR experiments verify stereochemistry. Comparative studies with enantiopure standards (e.g., (1R,2S)-2-methylcyclopropane-1-carboxylic acid derivatives) ensure configurational accuracy .

Q. What spectroscopic techniques are critical for confirming the structure of fluorinated cyclopropane carboxylic acids?

- Methodology :

- NMR : -NMR identifies fluorine chemical shifts (δ -110 to -125 ppm for ortho-fluorophenyl groups). -NMR detects cyclopropane ring protons (δ 1.2–2.5 ppm, multiplet patterns).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M-H] for carboxylic acids).

- IR : Stretching frequencies for -COOH (~1700 cm) and C-F bonds (~1200 cm) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the cyclopropane ring’s stability under acidic/basic conditions?

- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 1–14) at 25–80°C, followed by HPLC monitoring. The fluorine atom’s inductive effect increases ring strain susceptibility, leading to faster ring-opening under basic conditions. Comparative kinetics with non-fluorinated analogs (e.g., 2-methylcyclopropane-1-carboxylic acid) quantify destabilization effects .

Q. What computational approaches are used to predict the reactivity of fluorinated cyclopropanes in medicinal chemistry applications?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions. Fukui indices identify nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes requiring rigid carboxylic acid motifs) .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodology : Systematic solubility testing in DMSO, ethanol, and water (with varying pH) using gravimetric or UV-Vis methods. Contradictions often arise from impurities or hydration states. PXRD and DSC analyses differentiate crystalline vs. amorphous forms, which impact solubility .

Methodological Challenges and Solutions

Q. What strategies optimize yield in large-scale synthesis while minimizing ring-opening side reactions?

- Methodology :

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) reduce side reactions during ester hydrolysis.

- Temperature Control : Maintaining reaction temperatures below 40°C prevents thermal ring cleavage.

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes byproducts .

Q. How do researchers address discrepancies in reported biological activity of fluorinated cyclopropane derivatives?

- Methodology : Reproducibility studies under standardized assay conditions (e.g., IC measurements in enzyme inhibition). Meta-analyses of published data identify confounding variables (e.g., solvent choice, cell line variability). Structure-activity relationship (SAR) models isolate fluorine’s contribution to bioactivity .

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated cyclopropane carboxylic acids in the lab?

- Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Storage in inert atmospheres (N) prevents degradation. Spill management follows Sigma-Aldrich guidelines for fluoroorganics: neutralize with sodium bicarbonate, then absorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.